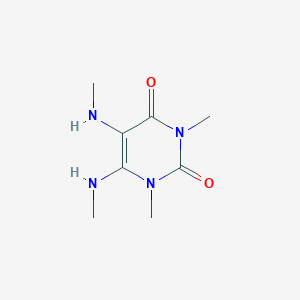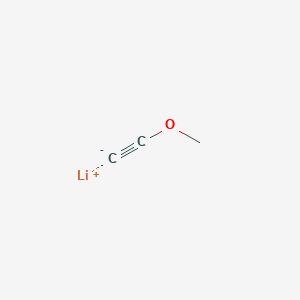
lithium;methoxyethyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium methoxyethyne is a compound that combines lithium, a highly reactive alkali metal, with methoxyethyne, an organic molecule containing a methoxy group attached to an ethyne (acetylene) backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxyethyne typically involves the reaction of lithium acetylide with methanol. The reaction proceeds as follows:
LiC≡CH+CH3OH→LiC≡C-OCH3+H2
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium acetylide. The reaction mixture is usually stirred at room temperature until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
Industrial Production Methods
Industrial production of lithium methoxyethyne may involve the use of advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful handling of lithium acetylide and methanol, with strict control over reaction conditions to prevent side reactions and ensure safety.
化学反応の分析
Types of Reactions
Lithium methoxyethyne can undergo various types of chemical reactions, including:
Oxidation: Lithium methoxyethyne can be oxidized to form lithium methoxyacetate.
Reduction: The compound can be reduced to form lithium methoxyethane.
Substitution: Lithium methoxyethyne can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products
Oxidation: Lithium methoxyacetate
Reduction: Lithium methoxyethane
Substitution: Various substituted methoxyethyne derivatives
科学的研究の応用
Lithium methoxyethyne has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of lithium methoxyethyne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium and methoxyethyne groups. The lithium atom can act as a strong nucleophile, while the methoxyethyne group can undergo addition and substitution reactions. These properties make lithium methoxyethyne a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
Lithium acetylide: Similar in reactivity but lacks the methoxy group.
Methoxyethyne: Contains the methoxyethyne group but lacks the lithium atom.
Lithium methoxide: Contains lithium and methoxy groups but lacks the ethyne backbone.
Uniqueness
Lithium methoxyethyne is unique due to the combination of lithium’s reactivity and the functional versatility of the methoxyethyne group. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Conclusion
Lithium methoxyethyne is a compound with significant potential in various scientific and industrial applications. Its unique combination of lithium and methoxyethyne groups allows for diverse chemical reactivity and versatility in synthetic chemistry. Further research into its properties and applications could lead to new advancements in materials science, pharmaceuticals, and other fields.
特性
CAS番号 |
36677-82-4 |
|---|---|
分子式 |
C3H3LiO |
分子量 |
62.0 g/mol |
IUPAC名 |
lithium;methoxyethyne |
InChI |
InChI=1S/C3H3O.Li/c1-3-4-2;/h2H3;/q-1;+1 |
InChIキー |
IXWZSIDKMOQNDL-UHFFFAOYSA-N |
正規SMILES |
[Li+].COC#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
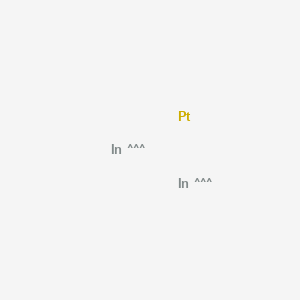
stannane](/img/structure/B14675285.png)
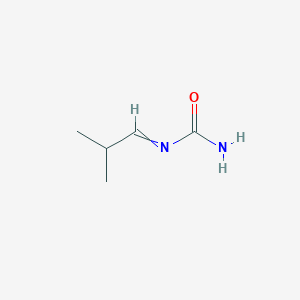
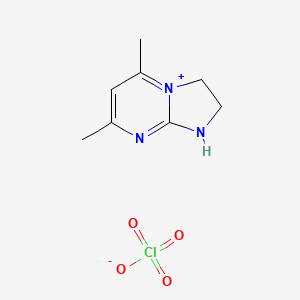

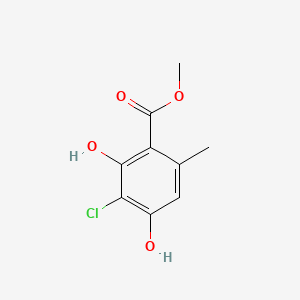

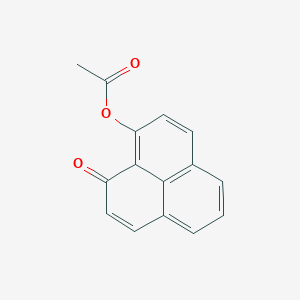
![6-Oxa-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14675328.png)
